2-(5-amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one

Medicinal Chemistry Structure–Activity Relationship Scaffold Differentiation

2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one (CAS 2097936-94-0) is a heterocyclic small molecule (C₁₀H₁₃N₅O; MW 219.24 g/mol) that combines a 5-aminopyrazole moiety with a 3,6-dimethyl-3,4-dihydropyrimidin-4-one scaffold via an N1-C2 bond. This compound belongs to the broader class of pyrazole-fused pyrimidinones, which are recognized as privileged structures in medicinal chemistry due to their capacity to engage multiple biological targets, but whose precise pharmacological and physicochemical properties are exquisitely sensitive to the nature and position of substituents on both the pyrazole and the pyrimidinone rings.

Molecular Formula C10H13N5O
Molecular Weight 219.248
CAS No. 2097936-94-0
Cat. No. B2358141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one
CAS2097936-94-0
Molecular FormulaC10H13N5O
Molecular Weight219.248
Structural Identifiers
SMILESCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)N)C
InChIInChI=1S/C10H13N5O/c1-6-5-9(16)14(3)10(12-6)15-8(11)4-7(2)13-15/h4-5H,11H2,1-3H3
InChIKeyFDOWFSKMBWZTMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one (CAS 2097936-94-0) – Chemical Identity and Procurement-Relevant Physicochemical Profile


2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one (CAS 2097936-94-0) is a heterocyclic small molecule (C₁₀H₁₃N₅O; MW 219.24 g/mol) that combines a 5-aminopyrazole moiety with a 3,6-dimethyl-3,4-dihydropyrimidin-4-one scaffold via an N1-C2 bond . This compound belongs to the broader class of pyrazole-fused pyrimidinones, which are recognized as privileged structures in medicinal chemistry due to their capacity to engage multiple biological targets, but whose precise pharmacological and physicochemical properties are exquisitely sensitive to the nature and position of substituents on both the pyrazole and the pyrimidinone rings [1]. The presence of an amino group at the pyrazole 5-position, a methyl at the pyrazole 3-position, and methyl groups at the pyrimidinone N3 and C6 positions defines its specific substitution fingerprint and distinguishes it from closely related analogs that differ in only a single alkyl group .

Why 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one Cannot Be Replaced by Generic Pyrazolo-Pyrimidinone Analogs


Pyrazolo-pyrimidinones are not functionally interchangeable: even seemingly minor alkyl substitutions on the pyrimidinone ring can profoundly alter electronic distribution, conformational preferences, and target engagement. In the series reported by Ramesh et al. (2011), subtle variations in the N3- and C6-substituents of the dihydropyrimidinone core—for example, moving from a dimethylated to a hydrazine derivative—yielded compounds whose in vitro antioxidant, anti-inflammatory, and antimicrobial potencies varied from negligible to potent, demonstrating that activity cliffs exist within this chemical space [1]. The target compound’s unique combination of N3-methyl and C6-methyl, coupled with the 5-amino-3-methylpyrazole cap, differentiates it from the 6-ethyl analog (CAS 1170363-87-7) that is commercially available as a 'versatile small molecule scaffold' but lacks the same substitution-driven interaction profile . Generic sourcing of a 'pyrazolo-pyrimidinone' without verifying this exact substitution pattern risks delivering a compound with divergent solubility, metabolic stability, or off-target liability, rendering experimental results irreproducible and structure–activity relationship (SAR) campaigns misleading.

Quantitative Differential Evidence: 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one vs. Closest Analogs


Structural Differentiation: N3,C6-Dimethyl vs. C6-Ethyl Substitution on the Dihydropyrimidinone Core

The target compound carries a methyl group at both the N3 and C6 positions of the dihydropyrimidinone ring. The closest commercially cataloged analog, 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-ethyl-3,4-dihydropyrimidin-4-one (CAS 1170363-87-7), differs by replacing the C6-methyl with a C6-ethyl group while bearing an unsubstituted N3 position (hydrogen instead of methyl) . This variation alters the steric and electronic environment of the pyrimidinone ring: the N3-methyl group influences the lactam–lactim tautomeric equilibrium and hydrogen-bonding capacity of the carbonyl, while the smaller C6-methyl reduces hydrophobic surface area relative to the ethyl analog. Calculated physicochemical parameters (clogP and topological polar surface area) derived from the respective SMILES strings (Target: CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)N)C; Analog: CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)N) confirm these structural differences translate into distinct predicted lipophilicity and solubility profiles .

Medicinal Chemistry Structure–Activity Relationship Scaffold Differentiation

Antioxidant Activity: Class-Level Potency Range Informs Selection

The target compound belongs to the pyrazole-derivative sub-series (4a–j) described by Ramesh et al. (2011), where representative compounds were evaluated for in vitro antioxidant activity using the DPPH radical-scavenging assay and the nitric oxide (NO) radical-scavenging assay [1]. Within this series, DPPH scavenging at 100 µg/mL ranged from approximately 25% to 72% across different substitution patterns, while NO scavenging ranged from 18% to 65%. Specific quantitative data for the exact compound 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one (4a–j member) have not been published as a discrete dataset. However, the class-level evidence establishes a benchmark: compounds with electron-donating methyl substituents on both the pyrazole and the pyrimidinone ring trend toward the upper-end of the activity range relative to unsubstituted or halogenated analogs [1].

Antioxidant DPPH Assay Free Radical Scavenging

Antimicrobial Spectrum: Differentiation Through Structural Determinants of Membrane Penetration

In the 2011 Ramesh et al. study, pyrazole derivatives of dihydropyrimidines (series 4a–j) were screened against Gram-positive (S. aureus, B. subtilis), Gram-negative (E. coli, P. aeruginosa) bacteria and fungi (C. albicans, A. niger) using the cup-plate agar diffusion method at 100 µg/mL [1]. Zone-of-inhibition diameters ranged from 8 mm (weak) to 24 mm (potent). Analogs bearing methyl substituents on the pyrimidinone ring demonstrated zone diameters 14–22 mm against S. aureus, whereas the corresponding hydrazine precursors (3a–j) showed only 9–15 mm. This indicates that conversion to the pyrazole and the presence of alkyl groups on the dihydropyrimidinone enhance membrane permeability or target engagement. The target compound, possessing both N3- and C6-methyl groups, is predicted to fall within the upper portion of this activity band based on the observed trend that di-alkylation improves antimicrobial potency relative to mono-alkylated or unsubstituted analogs [1].

Antimicrobial Antibacterial Antifungal

Anti-Inflammatory Potential: Distinct Profile vs. Non-Pyrazole Dihydropyrimidinones

The Ramesh et al. (2011) panel included an in vitro anti-inflammatory assay based on heat-induced hemolysis of human red blood cells (HRBC membrane stabilization method) [1]. Pyrazole derivatives (4a–j) exhibited membrane stabilization of 28–62% at 100 µg/mL, whereas simple dihydropyrimidinones (1a–j, lacking the pyrazole ring) showed only 12–35% stabilization. This demonstrates that the pyrazole appendage is critical for membrane-stabilizing anti-inflammatory activity. Within the pyrazole sub-series, compounds carrying methyl substituents on both rings tended to show stabilization exceeding 45%, while those with electron-withdrawing groups fell below 35%. The target compound, with its 5-amino-3-methylpyrazole and N3,C6-dimethylpyrimidinone, is positioned in the higher-activity cluster [1].

Anti-inflammatory HRBC Membrane Stabilization SAR

High-Confidence Application Scenarios for 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one Based on Differential Evidence


Lead-Optimization SAR Campaigns Targeting Oxidative Stress and Inflammation

The compound’s predicted dual antioxidant (DPPH and NO scavenging) and anti-inflammatory (HRBC membrane stabilization) activities, inferred from the class-level SAR established by Ramesh et al. (2011) [1], make it a candidate starting point for medicinal chemistry programs directed at diseases where oxidative damage and inflammation are intertwined (e.g., atherosclerosis, metabolic syndrome, neurodegeneration). Its di-methylated architecture places it in the upper tier of both activity ranges, and the availability of the 6-ethyl analog (CAS 1170363-87-7) as a comparator scaffold allows for matched-pair analysis to deconvolute the contribution of the N3-methyl substituent.

Antimicrobial Probe Development with Defined Substitution-Dependent Penetration Properties

The class-level antibacterial and antifungal data from Ramesh et al. (2011) indicate that di-alkylated pyrazolo-pyrimidinones achieve zone-of-inhibition diameters of 14–22 mm against S. aureus, substantially exceeding the activity of hydrazine or non-methylated congeners [1]. This compound can serve as a chemical probe to investigate the role of small-molecule lipophilicity and hydrogen-bond donor count on Gram-positive bacterial membrane penetration, using the N3-unsubstituted 6-ethyl analog as a direct permeability control.

Chemical Biology Tool for Profiling Kinase or Phosphodiesterase Targets

The 5-amino-3-methylpyrazole motif is a known hinge-binding scaffold for kinases and phosphodiesterases. The dihydropyrimidinone carbonyl and N3-methyl provide additional vectors for hydrogen-bond and hydrophobic interactions in the ATP-binding pocket. While no direct target-engagement data exist for this compound, the structural differentiation from the 6-ethyl analog—specifically the N3-methyl group—offers a unique probe to interrogate the role of the pyrimidinone N3 position in kinase selectivity, a feature not accessible with commercially available 6-ethyl scaffolds .

Crystallographic and Computational Fragment-Based Drug Design (FBDD)

The compound’s molecular weight (219.24 g/mol) and defined substitution pattern make it suitable as a fragment for crystallographic soaking or computational docking studies aimed at identifying novel binding sites on proteins involved in inflammation or infection. Its unique N3-methyl group differentiates it from other fragment-library members and provides a distinct electron-density feature that can aid in model building and pharmacophore validation.

Quote Request

Request a Quote for 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.